N-[4-(quinoxalin-2-yl)phenyl]propanamide
CAS No.:
Cat. No.: VC16762279
Molecular Formula: C17H15N3O
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(quinoxalin-2-yl)phenyl]propanamide -](/images/structure/VC16762279.png)
Specification
Molecular Formula | C17H15N3O |
---|---|
Molecular Weight | 277.32 g/mol |
IUPAC Name | N-(4-quinoxalin-2-ylphenyl)propanamide |
Standard InChI | InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21) |
Standard InChI Key | DWCAEHNZXUQPLZ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The molecule consists of a quinoxaline moiety—a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4—linked to a para-substituted phenyl ring through a propanamide spacer (-NH-C(O)-CH2-CH2-). This architecture confers unique electronic properties: the electron-deficient quinoxaline ring engages in π-π stacking and hydrogen bonding, while the amide group enhances solubility and facilitates interactions with biological targets .
Physicochemical Properties
While explicit data for N-[4-(quinoxalin-2-yl)phenyl]propanamide are unavailable, analogous compounds exhibit logP values ranging from 2.1 to 3.8, indicating moderate lipophilicity suitable for cellular uptake . The propanamide linker likely reduces crystallinity compared to simpler quinoxaline derivatives, improving bioavailability.
Synthetic Methodologies
Quinoxaline Core Construction
Quinoxaline rings are typically synthesized via cyclocondensation of o-phenylenediamine with α-diketones or α-keto acids. For example, 3-phenylquinoxalin-2(1H)-one—a precursor to many derivatives—is produced by reacting benzil with o-phenylenediamine in acetic acid .
Propanamide Linker Incorporation
The propanamide group is introduced through nucleophilic acyl substitution or Michael addition. A representative method involves:
-
Thiation of Quinoxalinone: Converting 3-phenylquinoxalin-2(1H)-one to its thione analog using phosphorus pentasulfide (P2S5) in dry dioxane .
-
Michael Addition: Reacting the thione with acrylic acid derivatives to form sulfanylpropanamide intermediates .
-
Amidation: Coupling the carboxylic acid intermediate with 4-aminophenylquinoxaline using carbodiimide reagents (e.g., EDC/HOBt) .
Example Synthesis (Simplified):
Reaction yields for analogous procedures range from 65% to 78%, with purity confirmed via HPLC (>95%) .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds:
-
Quinoxaline Substitution: Electron-withdrawing groups (e.g., -NO2) at position 3 enhance kinase inhibition by 30–50% compared to electron-donating groups .
-
Linker Length: Propanamide (3-carbon) spacers improve solubility and target affinity over acetamide (2-carbon) analogs .
-
Phenyl Ring Orientation: Para-substitution on the phenyl ring maximizes π-stacking with tyrosine residues in enzymatic active sites .
Pharmacokinetic and Toxicity Profiles
Limited data exist for the exact compound, but related molecules exhibit:
-
Absorption: Cmax of 1.2–3.4 μg/mL after oral administration in rodent models .
-
Metabolism: Hepatic cytochrome P450-mediated oxidation of the quinoxaline ring, yielding inactive sulfoxide metabolites .
-
Toxicity: LD50 > 500 mg/kg in mice, with no hepatotoxicity observed at therapeutic doses .
Comparative Analysis with Analogous Compounds
Compound | Structural Difference | Biological Advantage |
---|---|---|
N-[4-(Benzothiazol-2-yl)phenyl]propanamide | Benzothiazole instead of quinoxaline | Higher antimicrobial activity |
N-[4-(Pyridin-2-yl)phenyl]propanamide | Pyridine ring | Improved blood-brain barrier penetration |
N-[4-(Thiazol-2-yl)phenyl]propanamide | Thiazole moiety | Enhanced tubulin inhibition |
N-[4-(Quinoxalin-2-yl)phenyl]propanamide’s uniqueness lies in its balanced selectivity for kinase targets over non-cancerous cells, a property attributed to the quinoxaline ring’s electronic profile .
Future Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
-
Target Validation: Conduct proteomic studies to identify primary binding partners.
-
Formulation Studies: Explore nanoparticle delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume